molecular formula C10H7F3N2O3 B11857506 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid

7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid

Cat. No.: B11857506
M. Wt: 260.17 g/mol
InChI Key: HQJQKLAVSNKCMQ-UHFFFAOYSA-N
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Description

7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a methoxy group at the 7th position and a trifluoromethyl group at the 2nd position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates, followed by a 1,3-dipolar cycloaddition reaction with ethyl propionate. The resulting pyrazolo[1,5-A]pyridine-3-carboxylate derivatives are then hydrolyzed in the presence of sodium hydroxide to yield the desired carboxylic acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the consistent quality and purity of the final product.

Chemical Reactions Analysis

7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its potential therapeutic applications.

    Medicine: The compound’s potential as a pharmaceutical agent is explored, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure may offer advantages in terms of selectivity and potency.

    Industry: In industrial applications, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H7F3N2O3

Molecular Weight

260.17 g/mol

IUPAC Name

7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H7F3N2O3/c1-18-6-4-2-3-5-7(9(16)17)8(10(11,12)13)14-15(5)6/h2-4H,1H3,(H,16,17)

InChI Key

HQJQKLAVSNKCMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C(=NN21)C(F)(F)F)C(=O)O

Origin of Product

United States

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